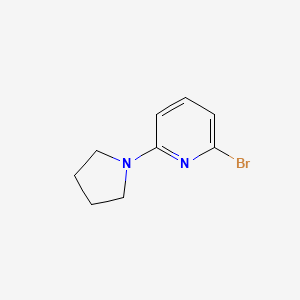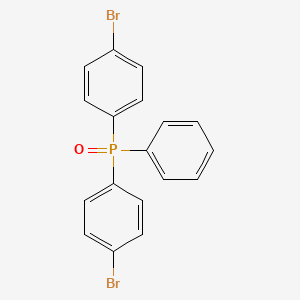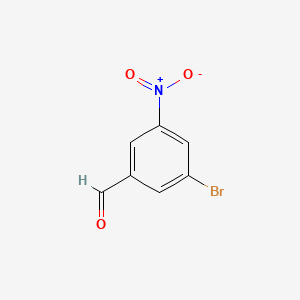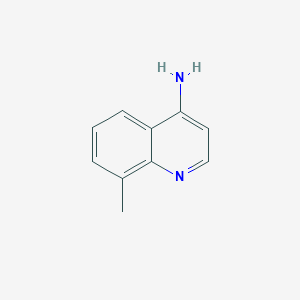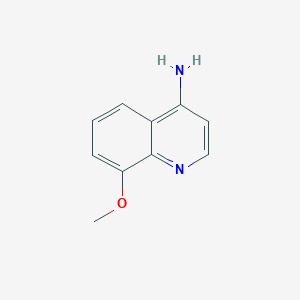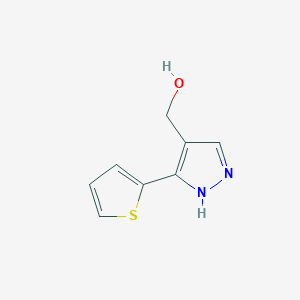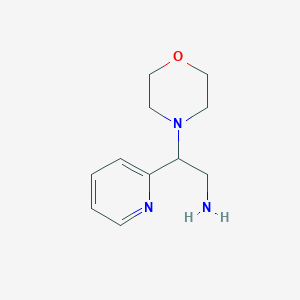
2-Bromo-8-methoxyquinoline
Overview
Description
2-Bromo-8-methoxyquinoline is a brominated quinoline derivative that has been studied for various applications, including its potential use as a photolabile protecting group and as an intermediate in the synthesis of pharmaceutical compounds. The presence of the bromo and methoxy substituents on the quinoline ring system can significantly alter the chemical and physical properties of the molecule, making it a versatile compound in synthetic chemistry .
Synthesis Analysis
The synthesis of brominated quinoline derivatives, including those similar to this compound, has been reported in the literature. For instance, a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) was synthesized, demonstrating the potential for creating related compounds with bromine and methoxy substituents . Additionally, brominated tetrahydroisoquinolines have been semisynthesized using brominated tyrosine derivatives as starting materials, indicating the feasibility of synthesizing complex structures from simpler brominated compounds . Furthermore, the preparation of monobromo-6-methoxy-8-aminoquinolines has been described, showcasing the effect of bromine substitution on the chemical shift patterns in NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of brominated quinolines can be elucidated using various spectroscopic methods, including NMR and mass spectrometry. For example, the structure of a quinoline derivative was confirmed by 1H NMR and HR-MS . Additionally, the crystal structure and conformational analysis of brominated quinoline compounds have been performed using X-ray diffraction and density functional theory (DFT), providing insights into the molecular geometry and electronic structure of these molecules .
Chemical Reactions Analysis
Brominated quinolines participate in a variety of chemical reactions. Regioselective bromination of 8-methoxyquinolines has been achieved, and the resulting bromoquinolines have been used in palladium-catalyzed cross-coupling reactions to produce arylquinolines10. Moreover, the reactivity of brominated quinolines towards nucleophilic attack has been explored, leading to the formation of bromonium ylides as key intermediates in the synthesis of dihydroisoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinolines are influenced by the presence of bromine and methoxy groups. The increased solubility and low fluorescence of BHQ, for example, make it useful as a caging group for biological messengers . The regioselective alkoxydehalogenation of dibromoquinolines has been studied, demonstrating the selective formation of alkoxy-halogenoquinolines . The molecular electrostatic potential and frontier molecular orbitals of brominated quinolines have been investigated using DFT, revealing some of their physicochemical properties .
Scientific Research Applications
Reactivity and Synthesis
Mapping the Reactivity of the Quinoline Ring-System
2-Bromoquinoline variants, including 2-bromo-8-methoxyquinoline, demonstrate varying reactivity when subjected to Suzuki-Miyaura cross-coupling conditions. These reactions form biaryl systems and are influenced by the electron distribution around the quinoline ring-system (Håheim, Helgeland, Lindbäck & Sydnes, 2019).
Regioselective Bromination for Synthesis
Methods for the synthesis of brominated methoxyquinolines, including those at the C-2, C-3, and C-5 positions, have been developed. This includes direct bromination to create this compound and its derivatives (Çakmak & Ökten, 2017).
Applications in Chemosensors and Pharmaceuticals
Chemosensors for Metal Ions
A derivative, 5-chloro-8-methoxyquinoline, has been used in chemosensors for cadmium, indicating potential applications of this compound in similar fields (Prodi et al., 2001).
Antibacterial and Antimicrobial Activities
Synthesis of quinoline derivatives, including this compound, has shown relevance in the development of antimicrobial agents, with potential applications in drug discovery for bacterial infections (Hamama, Hassanien, El-Fedawy & Zoorob, 2015).
Novel Syntheses and Chemical Properties
Synthesis of Quinoline Derivatives
Innovative methods have been developed for the synthesis of various quinoline derivatives, including those involving this compound, which are important in creating new compounds for pharmaceutical research (Zhou et al., 2022).
Building Blocks for Antibiotics
The synthesis of this compound derivatives has been a key aspect in the creation of antibiotics, emphasizing the compound's role in addressing bacterial resistance and drug development (Flagstad et al., 2014).
Safety and Hazards
Future Directions
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications. Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, future research could focus on the development of drugs against numerous diseases including cancer .
Mechanism of Action
Target of Action
Quinoline derivatives, a class to which 2-bromo-8-methoxyquinoline belongs, are known to have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . Some 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinoline derivatives can bind selectively to certain receptors, altering their function .
Biochemical Pathways
Quinoline derivatives are known to impact a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2-bromo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGAJQZBICFUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573682 | |
| Record name | 2-Bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199871-96-0 | |
| Record name | 2-Bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



